4'-carbamoyl-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}-[1,1'-biphenyl]-3-carboxylic acid
説明
Origins in Medicinal Chemistry
MRS4478 emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing heterocyclic antagonists of the P2Y14 receptor. Early efforts focused on modifying a 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-5-(aryl)benzoic acid scaffold to enhance receptor affinity and selectivity. Computational modeling, leveraging homology models of the P2Y14 receptor derived from P2Y12 receptor crystallographic data, guided the rational design of MRS4478. Key structural adjustments included the introduction of a para-trifluoromethylphenyl group on the triazole ring and a carbamoyl moiety on the biphenyl system.
Key Milestones
- 2018 : MRS4478 was first reported by Yu et al. as compound 30 in a study published in the Journal of Medicinal Chemistry. The team demonstrated its high affinity (IC50 = 269 nM) and selectivity for the P2Y14 receptor over other P2Y subtypes.
- 2020 : Subsequent research validated MRS4478’s utility in fluorescence-based binding assays, enabling real-time visualization of P2Y14 receptor interactions in cellular models.
- 2023 : Structural insights from cryo-electron microscopy (cryo-EM) studies of P2Y14 receptor complexes further elucidated the molecular basis of MRS4478’s antagonism, highlighting its role in stabilizing inactive receptor conformations.
特性
分子式 |
C23H15F3N4O3 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC名 |
3-(4-carbamoylphenyl)-5-[4-[4-(trifluoromethyl)phenyl]triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C23H15F3N4O3/c24-23(25,26)18-7-5-14(6-8-18)20-12-30(29-28-20)19-10-16(9-17(11-19)22(32)33)13-1-3-15(4-2-13)21(27)31/h1-12H,(H2,27,31)(H,32,33) |
InChIキー |
ODSCFSVBFVSJFO-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C2=CC=C(C(N)=O)C=C2)=CC(N3C=C(N=N3)C4=CC=C(C=C4)C(F)(F)F)=C1)O |
正規SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)N3C=C(N=N3)C4=CC=C(C=C4)C(F)(F)F)C(=O)O)C(=O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MRS4478; MRS-4478; MRS 4478; |
製品の起源 |
United States |
準備方法
Reaction Conditions
Example Protocol :
Methyl 5-amino-4-bromobenzoate (1.0 equiv) reacts with 4-carbamoylphenylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (1.5 equiv) to yield methyl 5-amino-4'-(carbamoyl)-[1,1'-biphenyl]-3-carboxylate. Purification via silica gel chromatography (hexane/ethyl acetate) affords the biphenyl intermediate in 78–85% yield.
Key Challenges
-
Steric hindrance from the carbamoyl group necessitates elevated temperatures for complete coupling.
-
Protection strategies for the amine group during cross-coupling to prevent side reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)
The azide-functionalized biphenyl undergoes CuAAC with 4-(trifluoromethyl)phenylacetylene to form the 1,2,3-triazole ring.
Reaction Conditions
Example Protocol :
Methyl 5-azido-4'-(carbamoyl)-[1,1'-biphenyl]-3-carboxylate (1.0 equiv) reacts with 4-(trifluoromethyl)phenylacetylene (1.5 equiv) in the presence of CuSO₄ (0.5 equiv) and sodium ascorbate. The crude product is purified via flash chromatography (hexane/ethyl acetate) to yield the triazole adduct in 70–80% yield.
Mechanistic Insights
The Cu(I) catalyst accelerates the [3+2] cycloaddition, regioselectively forming the 1,4-disubstituted triazole.
Ester Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed to the free carboxylic acid under basic conditions.
Hydrolysis Protocol
Yield : 90–95% after semipreparative HPLC purification.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
-
¹H NMR : Characteristic signals for triazole (δ 8.1–8.3 ppm), biphenyl protons (δ 7.4–7.8 ppm), and carbamoyl (δ 6.5 ppm).
-
HRMS : Calculated for C₂₃H₁₅F₃N₄O₃ [M+H]⁺: 453.1124; Found: 453.1128.
Optimization of Synthetic Routes
Alternative Catalytic Systems
Solvent Optimization
-
Click Reaction : Dimethylformamide (DMF) evaluated for higher solubility of hydrophobic intermediates.
| Component | Specification |
|---|---|
| Brominated Substrate | Methyl 5-amino-4-bromobenzoate |
| Boronic Acid | 4-Carbamoylphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ (1.5 equiv) |
| Solvent | THF/H₂O (1:1) |
| Temperature | 80°C |
| Yield | 78–85% |
Table 2: Click Reaction Optimization
| Parameter | Condition |
|---|---|
| Azide | Methyl 5-azido-4'-(carbamoyl)-biphenyl |
| Alkyne | 4-(Trifluoromethyl)phenylacetylene |
| Catalyst | CuSO₄ (0.5 equiv) + Sodium Ascorbate |
| Solvent | THF/H₂O (1:1) |
| Time | 12 hours |
| Yield | 70–80% |
Table 3: Spectroscopic Data for Final Compound
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, triazole), 7.82–7.45 (m, 11H, biphenyl), 6.51 (s, 2H, NH₂) |
| HRMS (ESI+) | Found: 453.1128 [M+H]⁺ |
| HPLC Retention Time | 12.4 min (Zorbax SB-Aq column) |
化学反応の分析
MRS4478 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles depending on the substitution reaction . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays conducted by the National Cancer Institute (NCI) demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited a mean growth inhibition (GI50) value of approximately 15.72 µM, indicating its potency against tumor cells .
Antimicrobial Properties
Research indicates that compounds containing triazole rings often exhibit antimicrobial activity. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. Preliminary tests showed that this compound could inhibit the growth of several pathogenic bacteria .
Agricultural Applications
The compound's structural characteristics suggest potential use in agricultural chemistry as a fungicide or herbicide. Compounds with similar structures have been shown to disrupt fungal cell wall synthesis or inhibit plant growth regulators in weeds, making them viable candidates for crop protection agents .
Case Studies
作用機序
MRS4478は、P2Y14受容体に結合してその活性を阻害することで、その効果を発揮します . P2Y14受容体は、免疫および炎症反応を調節する様々なシグナル伝達経路に関与しています。 この受容体を拮抗することによって、MRS4478はこれらの経路を調節することができ、P2Y14受容体が過剰に活性化している状態における治療効果をもたらす可能性があります . 関与する分子標的および経路には、細胞の外部刺激への応答を影響を与えるGタンパク質共役型シグナル伝達カスケードが含まれます .
6. 類似の化合物との比較
MRS4478は、その特定の化学構造と受容体に対する高い親和性により、P2Y14受容体アンタゴニストの中でユニークです . 類似の化合物には、以下のP2Y14受容体アンタゴニストが含まれます。
MRS4478の独自性は、P2Y14受容体に対する特異的な結合親和性と選択性にあります。これは、様々な生理学的プロセスにおけるこの受容体の役割を研究するための貴重なツールとなります .
類似化合物との比較
Key Observations:
Synthetic Efficiency : Compound 30 exhibits a significantly higher yield (74%) compared to pyridine/pyrazine analogs (44–52%), suggesting optimized reaction conditions or reduced steric hindrance in the biphenyl system .
Structural Rigidity: The biphenyl core in Compound 30 may enhance binding affinity to hydrophobic pockets in biological targets compared to the monocyclic pyridine/pyrazine cores in 27–23.
Polarity : The dual carbamoyl and carboxylic acid groups in Compound 30 improve aqueous solubility, which is critical for bioavailability.
Functional Group Analysis
Triazole Ring
The 1,2,3-triazole moiety is common across all compounds (27–30). This heterocycle facilitates π-π stacking interactions and hydrogen bonding, which are critical for target engagement. For example, in , a triazole-thione derivative demonstrated bioactivity via sulfonyl and difluorophenyl groups, though its synthesis required harsher conditions (refluxing with NaOH) compared to Compound 30 .
Trifluoromethyl Group
The trifluoromethylphenyl group in Compound 30 enhances metabolic stability and lipophilicity, similar to bromophenyl-trifluoromethylpyrazoles in . However, the biphenyl system in Compound 30 provides a larger aromatic surface for target binding compared to smaller heterocycles.
Comparative Bioactivity Potential
- Pyridine/Pyrazine Analogs (27–29) : Lower yields and purity may limit their utility in vivo despite similar molecular weights .
- Triazole-Thiones () : Demonstrated antimicrobial activity, but their sulfonyl groups introduce synthetic complexity .
- Biphenyl Systems (): The extended conjugation in Compound 30 likely improves pharmacokinetic properties, such as tissue penetration and half-life, compared to monocyclic derivatives.
生物活性
4'-Carbamoyl-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}-[1,1'-biphenyl]-3-carboxylic acid (commonly referred to as CF3-triazole compound) is a novel synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the CF3-triazole compound is with a molecular weight of approximately 440.39 g/mol. The structure features a triazole ring, which is known for its role in various biological activities, and a trifluoromethyl group that enhances lipophilicity and bioactivity.
Biological Activity Overview
Research indicates that the CF3-triazole compound exhibits a range of biological activities including:
- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it induces apoptosis in non-small cell lung cancer (NSCLC) cells such as PC-9 and H460 by disrupting cell cycle progression and promoting cell death through caspase activation .
- Antimicrobial Properties : The presence of the triazole moiety has been linked to antimicrobial activity against various pathogens. Compounds similar to CF3-triazole have demonstrated efficacy against both bacterial and fungal strains .
- Anti-inflammatory Effects : Initial studies suggest that CF3-triazole may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
The mechanisms underlying the biological activities of the CF3-triazole compound are multifaceted:
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells, thereby preventing further proliferation. This was evidenced by changes in gene expression associated with cell cycle regulation .
- Apoptosis Induction : The activation of apoptotic pathways has been confirmed through assays demonstrating increased caspase activity and characteristic morphological changes in treated cells .
- Inhibition of EGFR Phosphorylation : In NSCLC models, CF3-triazole compounds have been observed to inhibit epidermal growth factor receptor (EGFR) phosphorylation, which is crucial for tumor growth and survival .
Case Studies
Several studies have highlighted the effectiveness of CF3-triazole compounds in preclinical settings:
- Study 1 : A study involving various NSCLC cell lines demonstrated that CF3-triazole compounds significantly reduced cell viability compared to control groups. The IC50 values ranged from 10 to 25 µM depending on the specific cell line used .
- Study 2 : In an in vivo xenograft model using mice implanted with NSCLC cells, treatment with CF3-triazole resulted in substantial tumor size reduction compared to untreated controls. Histological analysis revealed increased apoptosis within the tumors .
Comparative Analysis
The following table summarizes the biological activities reported for CF3-triazole compared to other similar compounds:
| Compound Type | Antitumor Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| CF3-Triazole Compound | High | Moderate | Potential |
| Erlotinib | High | Low | Low |
| Other Triazole Derivatives | Variable | High | Moderate |
Q & A
Q. What are the established synthetic routes for this compound, and what are the critical optimization parameters in each step?
The synthesis of triazole-containing biphenyl derivatives typically involves multi-step reactions, including:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, with optimization of reaction time, temperature, and catalyst loading .
- Carbamoylation at the biphenyl position using carbamoyl chloride derivatives under inert conditions, requiring precise stoichiometric control to avoid over-substitution .
- Acid-base workup to isolate the carboxylic acid moiety, with pH adjustments critical for precipitation . Key parameters: Reaction yields for triazole formation often exceed 70% under optimized CuAAC conditions , while carbamoylation efficiency depends on solvent polarity (e.g., DMF vs. THF) .
Q. How is the structural integrity of this compound confirmed post-synthesis, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., trifluoromethylphenyl and carbamoyl groups). For example, the triazole proton typically resonates at δ 8.1–8.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHFNO expected at m/z 465.1142) .
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the biphenyl and triazole rings, which influence biological activity .
Advanced Research Questions
Q. How can computational reaction design frameworks (e.g., ICReDD’s approach) optimize the synthesis of this compound?
Integrating quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning-driven condition screening can:
- Predict optimal catalysts and solvents for CuAAC, reducing trial-and-error experimentation .
- Model substituent effects on reaction thermodynamics; e.g., electron-withdrawing trifluoromethyl groups accelerate triazole ring closure by stabilizing intermediates . Case study: ICReDD’s feedback loop reduced reaction optimization time for analogous triazoles by 40% .
Q. What strategies address solubility challenges in biological assays, and how are they validated?
- Derivatization : Introduce polar groups (e.g., sulfonate or PEG chains) at the biphenyl’s 4'-position while monitoring bioactivity retention. Solubility improvements are quantified via HPLC (logP reduction from ~3.5 to <2.0) .
- Co-crystallization with cyclodextrins : Enhances aqueous solubility without structural modification. Validation includes dissolution rate assays and in vitro permeability models (e.g., Caco-2 cells) .
Q. How do structural modifications at the triazole or biphenyl positions affect biological activity, and what methods assess these effects?
- Triazole substitution : Replacing the trifluoromethylphenyl group with electron-deficient aryl rings (e.g., 4-cyanophenyl) increases kinase inhibition potency by 10-fold in enzyme assays (IC shifts from 50 nM to 5 nM) .
- Biphenyl functionalization : Adding methyl groups to the biphenyl core improves metabolic stability in hepatocyte models (t increases from 1.2 to 4.7 hours) . Validation tools:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity changes post-modification.
- Metabolite profiling (LC-MS/MS) : Identifies degradation pathways in hepatic microsomes .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported bioactivity data for structurally similar triazole-biphenyl derivatives?
- Source of contradictions : Variability in assay conditions (e.g., ATP concentrations in kinase assays) or cell line heterogeneity (e.g., HeLa vs. HEK293).
- Mitigation strategies :
- Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) .
- Replicate experiments across multiple labs with standardized protocols (e.g., NIH/NCATS guidelines) .
Methodological Tables
Key Notes
- Avoid commercial sources (e.g., Benchchem) and prioritize peer-reviewed data from PubChem , crystallographic studies , and computational frameworks .
- Advanced questions emphasize mechanistic insights (e.g., substituent electronic effects) over basic synthesis/characterization.
- Contradictions in bioactivity data require rigorous normalization and replication protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
